Bemegride

Übersicht

Beschreibung

Bemegride ist ein Stimulans des zentralen Nervensystems, das erstmals 1911 synthetisiert wurde . Es wird hauptsächlich als Gegenmittel bei Barbituratvergiftungen und zur Induktion von Krampfanfällen bei Versuchstieren eingesetzt . This compound ist bekannt für seine Fähigkeit, die hemmenden Wirkungen von Barbituraten auf das zentrale Nervensystem aufzuheben .

Wissenschaftliche Forschungsanwendungen

Bemegride hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Reagenz in der organischen Synthese verwendet, um Reaktionsmechanismen und -wege zu untersuchen.

Medizin: Es wird als Gegenmittel bei Barbituratvergiftungen und als Atemstimulans eingesetzt.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es das zentrale Nervensystem stimuliert. Es wirkt hauptsächlich, indem es die hemmenden Wirkungen von Barbituraten auf das zentrale Nervensystem antagonisiert . Dies führt zu erhöhter neuronaler Aktivität und Krämpfen. This compound regt direkt das Atemzentrum und das vaskuläre Motorkentrum an, was zu erhöhter Atmung und leicht erhöhtem Blutdruck führt .

Wirkmechanismus

Target of Action

Bemegride primarily targets the GABAA receptor . The GABAA receptor is an ionotropic receptor and ligand-gated ion channel which plays a major role in inhibitory neurotransmission in the central nervous system.

Mode of Action

This compound acts as an antagonist at the GABAA receptor . This means it binds to the receptor and blocks its action, thereby reducing the inhibitory effects of GABA neurotransmission. This results in an increase in neuronal excitability.

Result of Action

This compound is a central nervous system (CNS) stimulant that is used to induce convulsions in experimental animals . It has also been used as a respiratory stimulant and in the treatment of barbiturate overdose . By blocking the inhibitory action of the GABAA receptor, this compound increases neuronal excitability, which can lead to convulsions.

Biochemische Analyse

Biochemical Properties

Bemegride interacts with various biomolecules in the body. It acts as a chemoreceptor agonist

Cellular Effects

This compound has a significant impact on cellular processes. It is known to stimulate the central nervous system . In the context of barbiturate overdose, it can counteract the depressive effects of barbiturates on the central nervous system

Molecular Mechanism

It is known to act as a central nervous system stimulant

Dosage Effects in Animal Models

This compound is used to induce convulsions in experimental animals

Vorbereitungsmethoden

Die Synthese von Bemegride beinhaltet die Kondensation von Methylethylketon mit zwei Äquivalenten von Cyanoacetamid . Der Prozess lässt sich rationalisieren, indem man von einer anfänglichen Aldolkondensation des Ketons und der aktiven Methylenverbindung ausgeht, gefolgt von einer Dehydratisierung. Darauf folgt die konjugierte Addition eines zweiten Moleküls Cyanoacetamid, was zur Bildung eines Iminonitril-Zwischenprodukts führt. Das Endprodukt, this compound, erhält man durch decarboxylative Hydrolyse unter stark basischen Bedingungen .

Analyse Chemischer Reaktionen

Bemegride unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Alkohole umwandeln.

Vergleich Mit ähnlichen Verbindungen

. Ähnliche Verbindungen umfassen:

Piperidin: Ein basischer stickstoffhaltiger Heterocyclus, der in der organischen Synthese verwendet wird.

Glutarimid: Eine Verbindung mit ähnlichen strukturellen Merkmalen, die bei der Synthese verschiedener Arzneimittel verwendet wird.

This compound ist einzigartig aufgrund seiner spezifischen Verwendung als Gegenmittel bei Barbituratvergiftungen und seiner Fähigkeit, Krämpfe zu induzieren, was es zu einem wertvollen Werkzeug sowohl in medizinischen als auch in Forschungsumgebungen macht .

Eigenschaften

IUPAC Name |

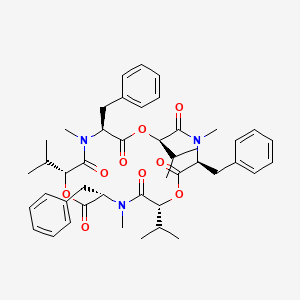

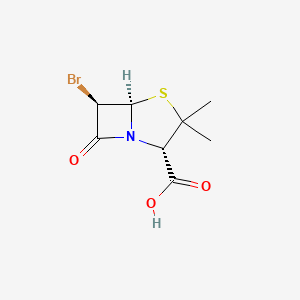

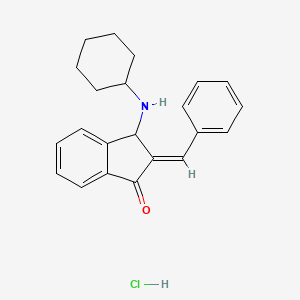

4-ethyl-4-methylpiperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-3-8(2)4-6(10)9-7(11)5-8/h3-5H2,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRZGUBHBVWWOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(=O)NC(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Record name | BEMEGRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19851 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045250 | |

| Record name | Bemegride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bemegride is a white crystalline solid. Sublimes at 212 °F and 200 mm pressure. (NTP, 1992) | |

| Record name | BEMEGRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19851 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | BEMEGRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19851 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

64-65-3 | |

| Record name | BEMEGRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19851 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bemegride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bemegride [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bemegride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13740 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | bemegride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58187 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Piperidinedione, 4-ethyl-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bemegride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bemegride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BEMEGRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57DQA39DO2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

259 to 261 °F (NTP, 1992) | |

| Record name | BEMEGRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19851 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Bemegride's primary mechanism of action?

A1: While initially considered a barbiturate antagonist, research suggests this compound acts as a potent central nervous system (CNS) stimulant and convulsant. [] Its action is closer to leptazol than picrotoxin, but not specifically targeting barbiturates. []

Q2: How does this compound affect the central nervous system?

A2: this compound stimulates the CNS, leading to increased neuronal activity. [, ] In animal models, this manifests as EEG changes, reduced barbiturate-induced sleep times, and at higher doses, convulsions. [, , , ]

Q3: What effects does this compound have on primary afferent depolarization?

A3: Research indicates this compound selectively and potently depresses primary afferent depolarization in the frog spinal cord. [, ] Intravenous administration of subconvulsant this compound doses rapidly depressed electrotonic dorsal root potentials, signifying reduced primary afferent depolarization. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C8H13NO2 and a molecular weight of 155.2 g/mol.

Q5: How is this compound absorbed and distributed in the body?

A5: Studies using radiolabeled this compound in animals show rapid absorption and distribution into various tissues, including the brain, muscle, fat, cerebrospinal fluid, aqueous humor, and even the fetus. [, ]

Q6: What is the primary route of this compound elimination?

A6: Approximately two-thirds of a this compound dose is excreted within 24 hours, primarily through bile, feces, and urine. [, ]

Q7: What are the limitations of this compound in treating barbiturate poisoning?

A7: this compound's narrow therapeutic window and potential for inducing adverse effects like vomiting, convulsions, and delirium [] limit its use in treating barbiturate poisoning. Additionally, its efficacy in shortening the duration of coma or hastening barbiturate elimination is not definitively established. []

Q8: What are the potential adverse effects of this compound?

A8: this compound can induce several adverse effects, including vomiting, convulsions, and delirium. [] Its narrow therapeutic index necessitates careful dose titration and monitoring for toxicity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-N1-[(4-Fluorophenyl)methyl]-N3-hydroxy-2-(phenylmethylene)-propanediamide](/img/structure/B1667849.png)

![4-Methyl-1-{4-[3-(Thiophen-2-Yl)-1,2,4-Oxadiazol-5-Yl]piperidin-1-Yl}pentan-1-One](/img/structure/B1667851.png)

![2-methyl-4-[(8R)-8-methyl-7-(5-methyl-1,3,4-thiadiazol-2-yl)-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl]aniline](/img/structure/B1667855.png)

![2-[[2-(4-hydroxyphenyl)ethylamino]methyl]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B1667857.png)